molecular formula C18H24BrNO2 B3026861 tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 1160247-38-0

tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B3026861
CAS No.: 1160247-38-0
M. Wt: 366.3
InChI Key: MUPLPTOMZDEVMZ-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indene-piperidine core with a bromo substituent at position 7 and a tert-butoxycarbonyl (Boc) protecting group. Its spirocyclic architecture enhances conformational rigidity, which can improve binding selectivity and metabolic stability .

The compound’s key identifiers include:

  • CAS Number: 1160247-54-0 (referenced in )
  • Molecular Formula: C₁₈H₂₄BrNO₂
  • Molecular Weight: 366.30 g/mol (calculated based on formula).

Properties

IUPAC Name

tert-butyl 4-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO2/c1-17(2,3)22-16(21)20-11-9-18(10-12-20)8-7-13-5-4-6-14(19)15(13)18/h4-6H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPLPTOMZDEVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3=C2C(=CC=C3)Br)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401129190
Record name 1,1-Dimethylethyl 7-bromo-2,3-dihydrospiro[1H-indene-1,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-38-0
Record name 1,1-Dimethylethyl 7-bromo-2,3-dihydrospiro[1H-indene-1,4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 7-bromo-2,3-dihydrospiro[1H-indene-1,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Chemical Formula : C₁₈H₂₂BrN₁O₃
  • Molecular Weight : 381.31 g/mol
  • CAS Number : 1160247-52-8

Research indicates that compounds similar to this compound often exhibit activity through various biological pathways. These include:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.
  • Modulation of Angiogenesis : Compounds in this class may interfere with angiogenesis, the formation of new blood vessels from existing ones, which is crucial for tumor growth.
  • Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways that regulate growth and survival.

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro assays. Below is a summary of findings from recent studies.

Activity Assay Cell Line IC50 (µM) Mechanism
AntiproliferativeSW480 (Colon Cancer)10Cell cycle arrest
AntiproliferativePC3 (Prostate Cancer)15Induction of apoptosis
Angiogenesis InhibitionHUVECs (Endothelial)5Inhibition of VEGF signaling

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited significant anticancer activity against several cell lines, including SW480 and PC3. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression at the G2/M phase.
  • Angiogenesis Inhibition : Research highlighted the compound’s ability to inhibit endothelial cell proliferation and migration in HUVECs by blocking VEGF-mediated pathways. This suggests its potential use in treating diseases characterized by excessive angiogenesis, such as cancer.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Compound Name Substituent(s) CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties Reference
tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 6-Br, 3-oxo 948033-75-8 C₂₀H₂₇BrNO₅ 361.43 Higher polarity due to 3-oxo group; stored at 2–8°C
tert-Butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 6-Cl 1160247-32-4 C₁₈H₂₄ClNO₂ 321.84 Chloro substituent reduces steric bulk compared to bromo; no reported hazards
tert-Butyl 7-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 7-Me, 3-oxo 1160247-49-3 C₁₉H₂₅NO₃ 315.41 Methyl group enhances lipophilicity; 3-oxo may enable keto-enol tautomerism

Key Observations :

  • Bromo vs. Chloro : Bromo’s larger atomic radius increases molecular weight and may enhance leaving-group ability in nucleophilic substitutions .
  • Positional Effects : 6-Bromo () vs. 7-bromo (target compound) alters electronic distribution on the indene ring, affecting reactivity in cross-coupling reactions .

Functional Group Variations

Compound Name Functional Group(s) CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties Reference
tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride 3-NH₂, 7-Me 2177263-98-6 C₁₉H₂₇N₂O₂·HCl 348.89 Amino group introduces basicity; hydrochloride salt improves solubility
tert-Butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 3-oxo 159634-59-0 C₁₈H₂₃NO₃ 301.38 Oxo group increases polarity; used in catalytic hydrogenation studies
tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 5,6-OMe, 3-oxo 948033-75-8 C₂₀H₂₇NO₅ 361.43 Methoxy groups enhance electron density on the aromatic ring

Key Observations :

  • Amino vs. Oxo: The 3-amino derivative () is more basic and prone to protonation, while the 3-oxo analog () may participate in hydrogen bonding or tautomerism.

Physicochemical Data

Property Target Compound (7-Bromo) 6-Chloro Analog () 3-Oxo Analog ()
Purity Not explicitly reported Not reported ≥98%
Storage Not reported Not reported 2–8°C
Solubility Likely low in water (Boc group) Similar to target compound Higher polarity due to oxo group

Q & A

Q. Advanced

  • Nucleophilic substitution : Replace Br with amines (e.g., piperazine) in polar aprotic solvents (DMF, DMSO).
  • Buchwald-Hartwig amination : Introduce aromatic amines via Pd-XPhos catalysis.
  • Sonogashira coupling : Install alkynes for click chemistry applications.
    Monitor reaction progress via LC-MS and purify intermediates using flash chromatography .

What storage conditions preserve compound integrity long-term?

Basic
Store in airtight, light-resistant containers at 2–8°C under anhydrous conditions. Desiccants (e.g., silica gel) prevent hydrolysis of the tert-butyl carbamate group. Regularly verify purity via HPLC (>95%) .

How to design in vitro assays for mutagenic potential without comprehensive toxicology data?

Q. Advanced

  • Ames Test : Use Salmonella typhimurium strains TA98/TA100 to assess frameshift/base-pair mutations.
  • Micronucleus Assay : Evaluate chromosomal damage in CHO-K1 cells.
  • Comet Assay : Quantify DNA strand breaks in human lymphocytes.
    Dose-response curves (0.1–100 µM) and positive controls (e.g., benzo[a]pyrene) validate results. Address limited data by cross-referencing structurally related brominated spiro compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.